molecular formula C17H19BrN2O2 B14913811 (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B14913811
M. Wt: 363.2 g/mol
InChI Key: HYDIWVOJYPOJFY-UHFFFAOYSA-N
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Description

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a synthetic small molecule characterized by a 1,4-diazepane core substituted with a benzyl group at the 4-position and a 5-bromofuran-2-yl ketone moiety. The bromofuran group introduces electron-withdrawing and lipophilic properties, which may influence bioavailability and receptor-binding kinetics .

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

(4-benzyl-1,4-diazepan-1-yl)-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C17H19BrN2O2/c18-16-8-7-15(22-16)17(21)20-10-4-9-19(11-12-20)13-14-5-2-1-3-6-14/h1-3,5-8H,4,9-13H2

InChI Key

HYDIWVOJYPOJFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone typically involves the reaction of 4-benzyl-1,4-diazepane with 5-bromofuran-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,4-Diazepane Cores

The 1,4-diazepane scaffold is a common feature in several pharmacologically active compounds. Below is a comparative analysis of key analogues:

Compound Key Substituents Primary Target/Activity Pharmacokinetic Notes
(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone 4-Benzyl, 5-bromofuran-2-yl ketone Undisclosed (putative CNS receptor) Limited published data; bromine may slow metabolism
[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (Suvorexant/MK-4305) 5-Chloro-benzoxazole, triazole-phenyl Dual orexin receptor antagonist (DORA) High oral bioavailability; Tmax = 2–3 hrs
Zolpidem Imidazopyridine core GABAA receptor (α1-subunit) Rapid absorption; short half-life (~2.5 hrs)
Key Observations:
  • The bromofuran moiety introduces steric bulk distinct from the triazole group in suvorexant, which is critical for orexin receptor binding .
  • Receptor Specificity : Unlike suvorexant, which selectively inhibits orexin receptors, the target compound’s mechanism remains uncharacterized. However, structural similarities to diazepane-based CNS agents suggest possible GABAergic or serotonergic activity .

Functional Group Comparison: Bromofuran vs. Halogenated Aromatic Rings

  • 5-Bromofuran-2-yl : The bromine atom may enhance metabolic stability via resistance to cytochrome P450 oxidation, while the furan oxygen could participate in hydrogen bonding with target receptors.
  • 5-Chloro-1,3-benzoxazole (in Suvorexant) : Chlorine increases electronegativity, improving binding affinity to orexin receptors. The benzoxazole ring system is rigid, favoring entropic gains during receptor interaction .

Pharmacological and Toxicological Considerations

  • Metabolism : Brominated furans are less studied than chlorinated aromatics, but bromine’s larger atomic radius may reduce hepatic clearance rates compared to chlorine-containing analogues .
  • Safety Profile: No acute toxicity data are available for the target compound.

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